Synthesis and Characterization of K-Ras Ligand-Linker Conjugate 4: A Technical Overview
Synthesis and Characterization of K-Ras Ligand-Linker Conjugate 4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of K-Ras ligand-linker conjugate 4, a key intermediate in the development of targeted protein degraders for oncogenic K-Ras. While specific proprietary synthesis and characterization data for this exact molecule are not publicly available, this document outlines the general methodologies and principles applicable to its production and evaluation, based on established practices in the field of Proteolysis Targeting Chimeras (PROTACs).
K-Ras ligand-linker conjugate 4 is a heterobifunctional molecule that incorporates a moiety for binding to the K-Ras protein and a linker suitable for conjugation to an E3 ubiquitin ligase ligand. This positions it as a crucial building block in the modular synthesis of K-Ras PROTACs, such as PROTAC K-Ras Degrader-1, which utilizes a Cereblon E3 ligase ligand and has demonstrated significant degradation of K-Ras in cellular assays.
Rationale and Design
The development of molecules like K-Ras ligand-linker conjugate 4 is driven by the need for novel therapeutic strategies against cancers harboring K-Ras mutations. The PROTAC approach aims to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate oncogenic K-Ras. The design of this conjugate involves the careful selection of a K-Ras binding moiety and a linker that allows for the subsequent attachment of an E3 ligase ligand without sterically hindering the formation of a productive ternary complex between K-Ras, the PROTAC, and the E3 ligase.
Synthesis Methodology
The synthesis of K-Ras ligand-linker conjugate 4, with the chemical formula C₃₅H₅₁N₇O₈ and CAS number 2378261-83-5, follows a modular and convergent synthetic strategy common in PROTAC development. This typically involves the synthesis of the K-Ras ligand and the linker separately, followed by their conjugation.
General Synthetic Scheme
A representative synthetic approach would involve the following key steps:
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Synthesis of the K-Ras Ligand Moiety: This component is designed to bind to a specific pocket on the K-Ras protein. Its synthesis would be guided by the known structure-activity relationships of K-Ras inhibitors.
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Synthesis of the Linker: The linker is typically a polyethylene (B3416737) glycol (PEG) or alkyl chain of a specific length, functionalized at both ends to allow for sequential conjugation. One end will be designed to react with the K-Ras ligand, and the other will have a reactive group for subsequent attachment of an E3 ligase ligand.
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Conjugation of the K-Ras Ligand to the Linker: This step involves a chemical reaction, such as an amidation or etherification, to covalently attach the K-Ras binding moiety to one end of the linker, yielding the K-Ras ligand-linker conjugate.
The following diagram illustrates a generalized workflow for the synthesis of such a conjugate.
Characterization Methods
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized K-Ras ligand-linker conjugate 4. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Method | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the accurate molecular weight and elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and for purification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups. |
Role in PROTAC Assembly
K-Ras ligand-linker conjugate 4 serves as a ready-to-use intermediate for the final step in the synthesis of a K-Ras PROTAC. The free end of the linker is designed to react with a functionalized E3 ligase ligand, most commonly a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for recruiting Cereblon, or a VHL ligand.
Characterization of the Final PROTAC
Once the final K-Ras PROTAC is synthesized, a series of in vitro and in-cell assays are performed to characterize its biological activity.
Biochemical Assays
These assays are designed to confirm the binding of the PROTAC to both K-Ras and the E3 ligase, and its ability to induce the formation of a ternary complex.
| Assay | Purpose | Typical Quantitative Data |
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the PROTAC to K-Ras and the E3 ligase individually. | KD (dissociation constant) |
| Isothermal Titration Calorimetry (ITC) | To thermodynamically characterize the binding interactions. | KD, ΔH (enthalpy), ΔS (entropy) |
| Ternary Complex Formation Assays | To confirm that the PROTAC can simultaneously bind to K-Ras and the E3 ligase to form a stable ternary complex. | Cooperative binding measurements |
Cellular Assays
These assays are performed in cancer cell lines harboring K-Ras mutations to evaluate the ability of the PROTAC to induce the degradation of K-Ras and affect downstream signaling.
| Assay | Purpose | Typical Quantitative Data |
| Western Blotting | To quantify the levels of K-Ras protein following treatment with the PROTAC. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |
| Immunofluorescence | To visualize the reduction of K-Ras protein levels within the cell. | - |
| Cell Viability/Proliferation Assays | To determine the effect of K-Ras degradation on cancer cell growth. | IC₅₀ (half-maximal inhibitory concentration) |
| Downstream Pathway Analysis | To assess the impact of K-Ras degradation on downstream signaling pathways (e.g., phosphorylation of ERK). | - |
For instance, "PROTAC K-Ras Degrader-1," synthesized from a K-Ras ligand-linker conjugate, has been reported to exhibit ≥70% degradation of K-Ras in SW1573 cells.
K-Ras Signaling Pathway
Understanding the K-Ras signaling pathway is crucial for interpreting the functional consequences of its degradation. K-Ras is a central node in signaling cascades that control cell proliferation, survival, and differentiation. The diagram below illustrates the major downstream pathways activated by K-Ras.
Conclusion
K-Ras ligand-linker conjugate 4 represents a key advancement in the development of targeted therapies for K-Ras-driven cancers. Its modular design allows for the efficient synthesis of K-Ras PROTACs. While the specific details of its synthesis and characterization are proprietary, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. The successful application of such conjugates in creating potent K-Ras degraders underscores the promise of the PROTAC technology in targeting previously "undruggable" oncoproteins.
